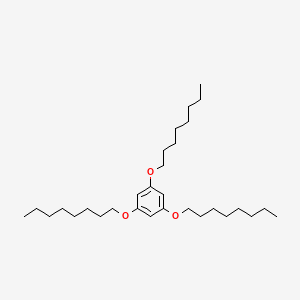
1,3,5-Tris(octyloxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tris(octyloxy)benzene: is an organic compound characterized by a benzene ring substituted with three octyloxy groups at the 1, 3, and 5 positions. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including materials science and organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(octyloxy)benzene can be synthesized through a multi-step process involving the alkylation of 1,3,5-trihydroxybenzene with octyl bromide. The reaction typically requires a strong base, such as potassium carbonate, and is carried out in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete substitution of the hydroxyl groups with octyloxy groups.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions: 1,3,5-Tris(octyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the octyloxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
科学研究应用
1,3,5-Tris(octyloxy)benzene has several scientific research applications, including:
Materials Science: The compound is used in the synthesis of liquid crystals and organic semiconductors due to its unique structural properties and ability to form ordered molecular assemblies.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological membranes.
Industry: The compound is investigated for its use in the development of advanced materials, such as coatings and adhesives, due to its hydrophobic nature and stability.
作用机制
The mechanism of action of 1,3,5-Tris(octyloxy)benzene is primarily related to its ability to interact with other molecules through van der Waals forces and π-π interactions. The octyloxy groups provide hydrophobic characteristics, which can influence the compound’s solubility and interaction with other hydrophobic molecules. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability.
相似化合物的比较
1,3,5-Tris(phenylethynyl)benzene: Known for its use in the synthesis of coordination polymers and microporous materials.
1,3,5-Tris(4-aminophenyl)benzene: Used in the synthesis of triarylamines and has applications in organic electronics.
1,3,5-Tris(1-methylethyl)benzene: Utilized in the production of various organic compounds and materials.
Uniqueness: 1,3,5-Tris(octyloxy)benzene is unique due to its long alkyl chains, which impart significant hydrophobicity and influence its self-assembly properties. This makes it particularly useful in the development of liquid crystals and other materials that require ordered molecular structures.
属性
CAS 编号 |
94322-19-7 |
|---|---|
分子式 |
C30H54O3 |
分子量 |
462.7 g/mol |
IUPAC 名称 |
1,3,5-trioctoxybenzene |
InChI |
InChI=1S/C30H54O3/c1-4-7-10-13-16-19-22-31-28-25-29(32-23-20-17-14-11-8-5-2)27-30(26-28)33-24-21-18-15-12-9-6-3/h25-27H,4-24H2,1-3H3 |
InChI 键 |
YYPWZDYXAVRAGR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CC(=CC(=C1)OCCCCCCCC)OCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-2-[methoxy(phenyl)methyl]benzene](/img/structure/B14362001.png)
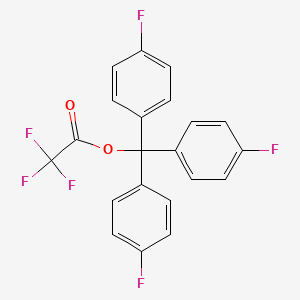

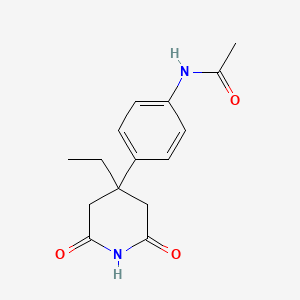
![3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1'-biphenyl](/img/structure/B14362029.png)
![(1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14362031.png)
![[(Butylsulfanyl)methylidene]propanedinitrile](/img/structure/B14362032.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine](/img/structure/B14362039.png)
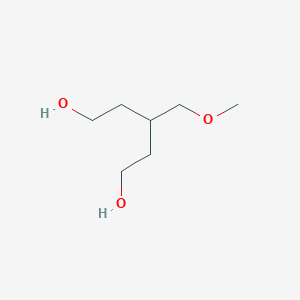
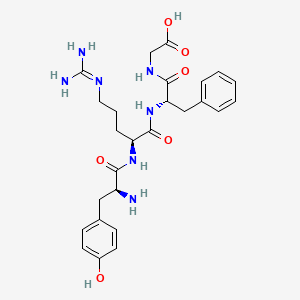
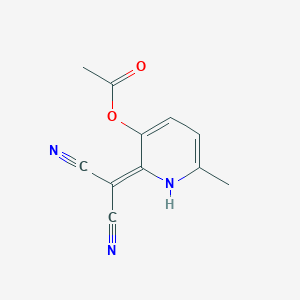
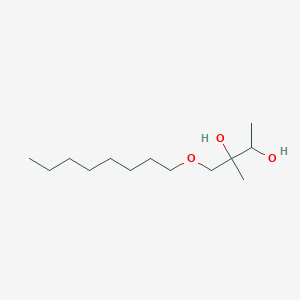
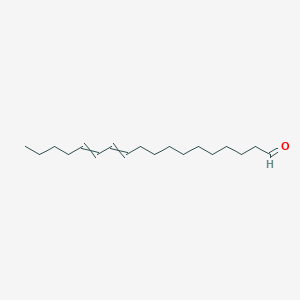
![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)
